molecular formula C8H15N3 B1460739 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 1015846-23-7

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Cat. No. B1460739
CAS RN: 1015846-23-7
M. Wt: 153.22 g/mol
InChI Key: NCQZOTZKSQUJRS-UHFFFAOYSA-N
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Description

“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is a chemical compound with the CAS Number: 1015846-23-7 . Its IUPAC name is N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine . The compound has a molecular weight of 153.23 .


Molecular Structure Analysis

The InChI code for “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is 1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is a liquid at room temperature . It has a density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Antibiotics

“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” serves as an intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound’s role in the multi-step synthesis involves amination, reduction, and esterification processes, highlighting its versatility in complex organic syntheses.

Development of Protein Kinase Inhibitors

This compound has been utilized in the design of protein kinase inhibitors . Kinases play a pivotal role in cellular signaling, and their dysregulation is often associated with diseases such as cancer. By serving as a building block in the synthesis of kinase inhibitors, “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” contributes to the development of targeted cancer therapies.

Antileishmanial and Antimalarial Agents

Research has shown that derivatives of this compound exhibit significant activity against leishmaniasis and malaria . These diseases are caused by parasitic infections and represent a major health burden in tropical and subtropical regions. The compound’s derivatives have been evaluated for their inhibitory potency, offering a potential pathway for new therapeutic agents.

Antifungal Applications

The structural motif of “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is found in compounds with antifungal properties . These compounds can be used to treat fungal infections, which are a common problem in agriculture and medicine. The compound’s role in the synthesis of antifungal agents underscores its importance in addressing a wide range of fungal pathogens.

Androgen Receptor Antagonism

In the field of endocrinology, derivatives of this compound have been explored as androgen receptor antagonists . These antagonists can inhibit the growth of prostate cancer cells, offering a therapeutic approach for treating hormone-sensitive cancers. The compound’s utility in this area demonstrates its potential in the development of new treatments for hormone-related disorders.

Inhibition of Glucose Transporters

Lastly, “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is related to compounds that inhibit glucose transporters, specifically GLUT1 . Inhibitors of GLUT1 can reduce glucose uptake in cancer cells, which rely heavily on glucose for energy. This application is particularly relevant in the context of developing novel anticancer strategies that target the metabolic pathways of tumor cells.

Future Directions

While specific future directions for “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” are not mentioned in the retrieved data, it’s worth noting that heterocyclic compounds like imidazole have high chemotherapeutic values and act as a remedy for the development of novel drugs . This suggests that “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZOTZKSQUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651038
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

CAS RN

1015846-23-7
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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